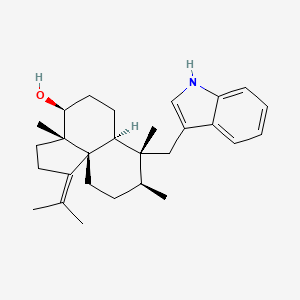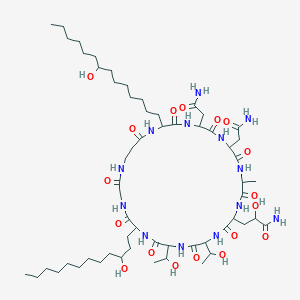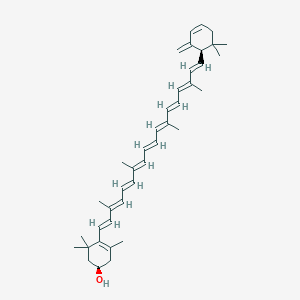
Anhydrolutein-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene, also known as anhydrolutein i or deoxylutein ii, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, (3R, 6'r)-3-hydroxy-3', 4'-didehydro-beta, gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
(3R,6'R)-3-hydroxy-3',4'-didehydro-beta,gamma-carotene is a carotenol.
Applications De Recherche Scientifique
Isolation and Characterization
- Isolation from Cooked Sorrel : Anhydrolutein-I has been isolated from cooked sorrel (Rumex rugosus Campd.), characterized by UV/VIS, CD, 1H‐NMR spectroscopy, and mass spectrometry. This discovery provides insights into the chemical changes occurring in vegetables during cooking (Molnar et al., 2005).
- Identification in Human Plasma : Anhydrolutein-I was isolated from human plasma extracts, furthering our understanding of the carotenoid composition in the human body and its potential metabolic implications (Khachik et al., 1995).
Metabolic Implications
- Role in Metabolism-Related Protein Expression : Research on breast cancer identified a correlation between certain metabolism-related proteins and the molecular subtype of the cancer, suggesting a potential area for further investigation of anhydrolutein-I's role in metabolic pathways (Choi et al., 2012).
Bioavailability in Processed Foods
- Transformation in Cooking Processes : The study of lutein's transformation into 3'-epilutein and anhydrolutein-I in processed foods reveals the impact of cooking methods on the bioavailability of carotenoids, which is essential for understanding dietary sources and benefits (Deli et al., 2004).
Conversion in Aquatic Species
- Conversion in Freshwater Fish : A study on Sacco-branchus fossilis showed the isolation of lutein and anhydrolutein from liver oils, with implications for understanding carotenoid metabolism in aquatic species (Barua & Das, 1975).
Characterization in Processed Vegetables
- Identification in Cooked Sorrel : The study identified anhydrolutein-I in processed sorrel, enhancing our understanding of carotenoid alterations in vegetables during processing (Molnar et al., 2004).
Propriétés
Numéro CAS |
92760-20-8 |
|---|---|
Nom du produit |
Anhydrolutein-I |
Formule moléculaire |
C40H54O |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R)-6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36-37,41H,5,27-29H2,1-4,6-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1 |
Clé InChI |
UIUSQYGQZRBKCC-NHWXEJKLSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C)C=CCC2(C)C)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

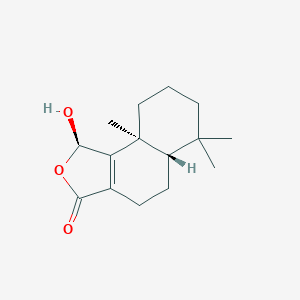
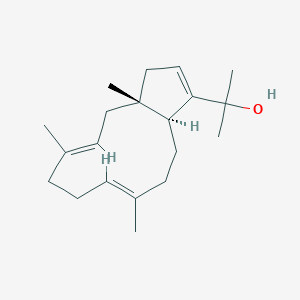
![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)

